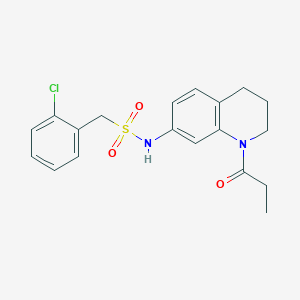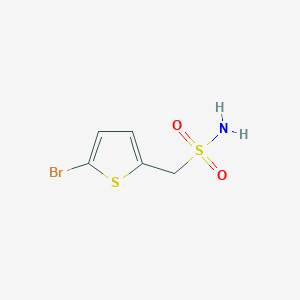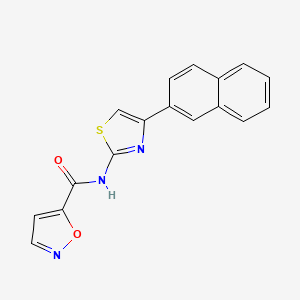![molecular formula C15H15N3O2 B2562324 (E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 339018-66-5](/img/structure/B2562324.png)
(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, also known as (E)-3-(dimethylamino)-1-[4-(2-pyrimidin-4-yloxy)phenyl]-2-propen-1-one, is an organic compound that is widely used in scientific research. It is a synthetic compound that has been used to study various biochemical and physiological processes. This compound has been studied for its potential applications in drug development, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
Nonlinear Optical Material
(E)-1-(4-(dimethylamino)-3-(pyren-1-yl)prop-2-en-1-one, a derivative closely related to the chemical , has been explored for its use as a broadband nonlinear optical material. Studies demonstrated that these compounds possess a significant third-order nonlinear refractive index, coupled with high linear transmission, indicating their potential as superior broadband nonlinear refractive materials. The ultrafast refraction mechanism, both under off and on-resonant regimes, was thoroughly investigated, revealing a pure response of bound electrons and excited-state enhanced nonlinear refraction respectively (Wu et al., 2017).
Antimicrobial and Anticancer Activity
Compounds synthesized from the reaction of (E)-3-(dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, a molecule structurally similar to the chemical of interest, with various heterocyclic amines, have been analyzed for their antimicrobial and anticancer activities. These novel fused pyrimidine derivatives demonstrated significant inhibitory effects on the growth of tested cell lines, indicating their potential as effective antimicrobial and anticancer agents (Al-Bogami et al., 2018).
Synthesis of Novel Derivatives and Biological Activity
(E)-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, another similar compound, was utilized as a precursor for the synthesis of various novel derivatives, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and others. Some of these newly synthesized compounds exhibited moderate effects against certain bacterial and fungal species, highlighting their potential for further exploration in pharmaceutical applications (Abdel‐Aziz et al., 2008).
Nonlinear Optical Absorption and Optical Device Applications
The nonlinear optical properties of certain derivatives, such as 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been studied, revealing their potential for optical device applications like optical limiters. The distinct nonlinear absorption behavior under different laser intensities, including a switchover from saturable absorption to reverse saturable absorption, makes these compounds interesting candidates for further research in optical technologies (Rahulan et al., 2014).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFCTIUPAXZJZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)
![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)
![N-methyl-1-[6-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide](/img/structure/B2562258.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)